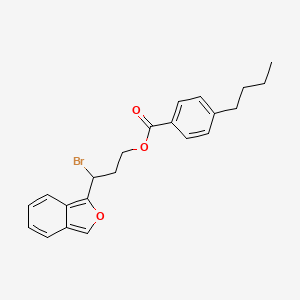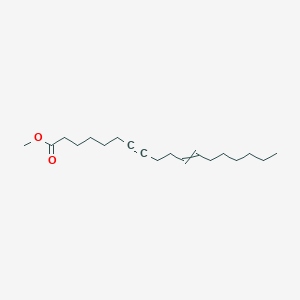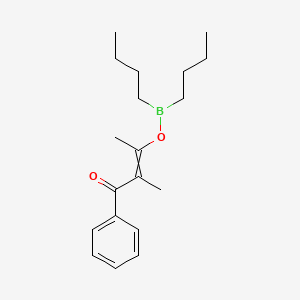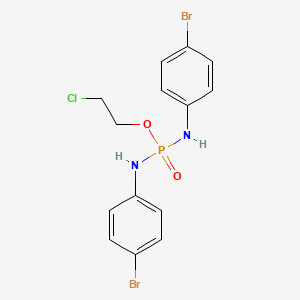
1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene typically involves the use of fluorinated precursors and specific reaction conditions to introduce the trifluoromethyl groups. One common method involves the reaction of a suitable diene with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1,3-Trifluoro-2-(trifluoromethyl)hepta-1,3-diene is unique due to its specific arrangement of fluorine atoms and the presence of a diene structure This combination imparts distinct chemical properties and reactivity compared to other fluorinated compounds
Properties
CAS No. |
62116-49-8 |
|---|---|
Molecular Formula |
C8H8F6 |
Molecular Weight |
218.14 g/mol |
IUPAC Name |
1,1,3-trifluoro-2-(trifluoromethyl)hepta-1,3-diene |
InChI |
InChI=1S/C8H8F6/c1-2-3-4-5(9)6(7(10)11)8(12,13)14/h4H,2-3H2,1H3 |
InChI Key |
WLXOBIWMQSPLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=C(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol](/img/structure/B14536758.png)



![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-](/img/structure/B14536791.png)
![5,6-Dichlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14536797.png)


![1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione](/img/structure/B14536810.png)




